Gibbane-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,10beta)-

Description

Molecular Formula and Stereochemical Configuration

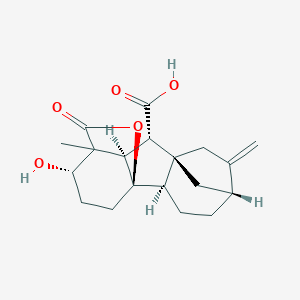

Gibberellin A4 possesses the molecular formula C₁₉H₂₄O₅ , with a molar mass of 332.39 g/mol . Its structure integrates a pentacyclic ent-gibberellane skeleton comprising four six-membered rings (A-D) and one five-membered lactone ring (E). The compound features eight stereocenters at positions C-1, C-2, C-5, C-8, C-9, C-10, C-11, and C-12, conferring a rigid, concave topography critical for receptor binding . Key stereochemical descriptors include:

The lactone bridge between C-10 and C-19 adopts a trans-antiperiplanar orientation relative to the C-9β hydrogen, stabilizing the molecule through intramolecular hydrogen bonding . This configuration contrasts with C₂₀-gibberellins, which lack the 19,10-γ-lactone moiety .

Crystallographic and Conformational Analysis

X-ray diffraction studies of GA4 methyl ester reveal a flattened chair conformation for ring A (C-1 to C-10) and a distorted boat conformation for ring C (C-8 to C-14) . The lactone ring (E) exhibits an envelope conformation, with C-16 displaced 0.78 Å from the mean plane of the remaining atoms . Key torsional angles include:

| Torsion Angle | Value (°) | Structural Implication |

|---|---|---|

| C5:C10–C4:C5 | 58.2 | Ring A chair flattening |

| C8:C14–C13:C14 | 112.6 | Ring C boat distortion |

| C16:O17–C19:O20 | 175.4 | Lactone coplanarity |

Hydrogen bonding between the C-12 hydroxyl group and the lactone carbonyl oxygen (O···O distance: 2.68 Å) further stabilizes the crystal lattice . In aqueous solution, nuclear Overhauser effect spectroscopy (NOESY) confirms transannular interactions between the C-6 methylidene group and the C-19 lactone oxygen, restricting rotational freedom .

Comparative Structural Features Among C₁₉-Gibberellins

GA4 shares a core scaffold with other C₁₉-gibberellins but diverges in oxidation states and substituent positions:

| Feature | GA4 | GA1 | GA3 | GA7 |

|---|---|---|---|---|

| C-3 Oxidation | H | β-OH | β-OH | H |

| C-7 Oxidation | H | α-OH | H | H |

| C-13 Double Bond | Absent | Absent | Present (Δ¹³) | Present (Δ¹³) |

| Lactone Position | C-19/C-10 | C-19/C-10 | C-19/C-10 | C-19/C-10 |

| Bioactivity | Stem elongation | Seed germination | Fruit enlargement | Flower induction |

The absence of a C-3 hydroxyl group in GA4 differentiates it from GA1 and GA3, reducing its polarity (logP = 1.7 vs. 0.9 for GA3) and altering membrane permeability . Conversely, GA7’s Δ¹³ double bond introduces planarity to ring D, enhancing binding affinity to specific GID1 receptors in Arabidopsis . Solid-state NMR analyses demonstrate that GA4’s saturated ring A permits greater conformational flexibility than GA3’s unsaturated counterpart, facilitating adaptation to hydrophobic binding pockets .

The γ-lactone moiety common to all C₁₉-gibberellins participates in conserved hydrogen-bonding networks with receptor tyrosine residues, as evidenced by docking studies using OsGID1 from Oryza sativa . However, GA4’s unique C-12 hydroxyl group forms a secondary hydrogen bond with Asp-242 in the receptor, a interaction absent in GA7 complexes . These structural nuances explain GA4’s specialized role in promoting internode elongation in grasses versus GA3’s broader activity in fruit crops .

Properties

IUPAC Name |

12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQSQJNRHICNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468-44-0 | |

| Record name | Gibbane-1,10-dicarboxylic acid, 2,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Biosynthetic Pathway Reconstitution

The pathway begins with acetyl-CoA, which undergoes conversion to mevalonate (MVA) via four enzymes: acetyl-CoA acetyltransferase (ACAT), hydroxymethylglutaryl-CoA synthase (HMGS), hydroxymethylglutaryl-CoA reductase (HMGR), and mevalonate kinase (MK). In a landmark study, researchers utilized Escherichia coli and Pichia pastoris expression systems to produce 14 recombinant enzymes required for GA4 synthesis. Key steps include:

-

Ent-kaurene synthesis : Farnesyl diphosphate (FPP) is cyclized by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS) to form ent-kaurene, the diterpene backbone.

-

Oxidative modifications : Cytochrome P450 monooxygenases (CYP88A and CYP714A) introduce hydroxyl groups at C-7 and C-6β, while soluble 2-oxoglutarate-dependent dioxygenases (GA3ox, GA20ox) mediate subsequent oxidations.

Isotope Labeling and Scalability

Using [U-¹³C₂] acetate, researchers achieved uniform ¹³C labeling in GA4 without isotopic dilution, confirmed by ¹³C-NMR and mass spectrometry. This method produced GA4 at a yield of 1.2 mg/L culture, with >95% purity after HPLC purification.

Chemical Conversion from Gibberellin A13

Chemical synthesis routes offer alternatives to enzymatic methods, particularly for structural analogs.

Oxidative Decarboxylation with Lead Tetraacetate

GA13, a C20-gibberellin, undergoes oxidative decarboxylation at C-10 using lead tetraacetate (Pb(OAc)₄) in anhydrous acetic acid. The reaction proceeds via:

-

Anhydride formation : GA13 reacts with acetic anhydride to form a mixed anhydride intermediate.

-

Lactonization : Treatment with methanol and sodium methoxide induces C-4/C-10 lactone formation, yielding GA4 methyl ester.

-

Ester hydrolysis : Basic hydrolysis converts the methyl ester to free GA4, achieving an overall yield of 38%.

Halogenation-Reduction Strategies

A patented method involves halogenating GA7 (a co-produced gibberellin in fermentation) at C-16, followed by reductive dehalogenation to GA4. Using HBr in acetic acid, GA7 forms a bromo-lactone intermediate, which is reduced with Zn/HOAc to GA4 at 65% yield.

Fermentation and Extraction Techniques

Industrial-scale GA4 production predominantly relies on Fusarium fujikuroi fermentation, optimized through pH-controlled extraction.

Fermentation Parameters

-

Strain selection : High-yield mutants of F. fujikuroi produce GA4 at 450–600 mg/L under low-nitrogen conditions.

-

pH-mediated precipitation : Fermentation broth is concentrated 20–30× at pH 6.8–7.0, then adjusted to pH 6.0 to precipitate GA4, achieving 85% recovery. Subsequent pH reduction to 4.5 isolates GA7, leaving GA3 in the supernatant.

Purification Protocols

Crude GA4 is dissolved in ethyl acetate, treated with activated carbon (1% w/v) at 60°C for decolorization, and crystallized under reduced pressure. Final purity exceeds 98% as verified by HPLC-UV (λ = 210 nm).

Semi-Synthetic Approaches from Metabolic Intermediates

GA12 Aldehyde as a Precursor

In maize (Zea mays), GA12 aldehyde undergoes oxidation by GA 20-oxidase to GA9, which is hydroxylated at C-3β by GA 3β-hydroxylase to form GA4. In vitro, recombinant GA3ox converts GA9 to GA4 at 72% efficiency (25°C, pH 7.4).

Microbial Biotransformation

Aspergillus niger NRRL 3122 converts ent-kaurenoic acid to GA4 via three hydroxylation steps, yielding 220 mg/L after 120 h fermentation.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Enzymatic synthesis | 1.2 mg/L | >95% | Low | High |

| Chemical conversion | 38% | 90% | Moderate | Moderate |

| Fermentation extraction | 450 mg/L | 98% | High | Low |

| Semi-synthetic (GA9) | 72% | 95% | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: Gibberellin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize gibberellin A4.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce gibberellin A4.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, or halogenated derivatives of gibberellin A4, which may exhibit different biological activities .

Scientific Research Applications

Agricultural Applications

1. Crop Growth Enhancement

Gibberellin A4 is widely used to promote growth in various crops. It stimulates stem elongation, seed germination, and flowering. For instance, studies have shown that GA4 application can significantly increase the internode length in cassava plants affected by superelongation disease caused by the pathogen Sphaceloma manihoticola . The treatment with GA4 led to measurable increases in plant height and yield.

2. Fruit Development

GA4 has been applied to enhance fruit set and development in several crops. Research indicates that applying GA4 at specific growth stages can lead to improved parthenocarpic fruit set in grapevines by regulating the expression of genes involved in auxin signaling . This application is particularly beneficial for seedless fruit production.

3. Pollen Cone Production

In forestry, GA4 has been utilized to increase pollen cone production in conifer species such as black spruce. A study demonstrated that stem injections of GA4 significantly enhanced seed cone production compared to untreated controls . This application is vital for improving reproductive success in forest management practices.

Biochemical and Medical Applications

1. Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of GA4. It has been shown to scavenge peroxyl radicals effectively, which are harmful byproducts of cellular metabolism . This property suggests potential applications in developing antioxidant therapies or supplements.

2. Anti-Inflammatory Effects

GA4 exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In vitro studies demonstrated that GA4 reduced NF-κB activation in macrophage cell cultures, indicating its potential as a therapeutic agent for inflammatory diseases . This finding opens avenues for further research into its use in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Gibberellin A4 has shown promising results against various pathogens. While it demonstrated no direct anti-Candida activity, it was effective against a range of bacterial isolates, suggesting its potential as a natural antimicrobial agent . This aspect could be explored further for applications in agriculture and medicine.

Summary of Findings

The following table summarizes key findings related to the applications of Gibberellin A4:

Mechanism of Action

Gibberellin A4 exerts its effects by binding to specific receptors in plant cells, leading to the activation of signal transduction pathways that regulate gene expression. The primary molecular targets of gibberellin A4 are the DELLA proteins, which act as repressors of gibberellin signaling. Upon binding to gibberellin A4, the DELLA proteins are degraded, allowing the activation of downstream genes involved in cell elongation, division, and differentiation .

Comparison with Similar Compounds

Structural Comparisons

GA4 shares the C₁₉ gibberellin skeleton with GA3 (gibberellic acid) and GA7 but differs in hydroxylation patterns and double bond positions (Table 1). For example:

- GA3 : Contains additional hydroxyl groups at C-2 and C-13, enhancing its solubility but reducing receptor-binding specificity compared to GA4 .

- GA7 : An isomer of GA4 with a double bond at C-3,4 instead of C-1,2, leading to distinct conformational dynamics .

Table 1: Structural and Functional Comparison of Key Gibberellins

Functional Comparisons

- Bioactivity : GA4 exhibits higher efficacy than GA3 in breaking seed dormancy, as shown in Pistacia propagation studies, where GA4/GA7 mixtures outperformed GA3 . However, GA3 remains commercially dominant due to lower production costs .

- Metabolic Pathways : GA4 is a terminal bioactive product in the gibberellin biosynthesis pathway, whereas GA7 and GA9 are intermediates . GA8, a deactivated derivative of GA4, lacks biological activity due to C-2 hydroxylation .

Biological Activity

Gibberellin A4 (GA4) is a plant hormone belonging to the gibberellin family, which plays a crucial role in various physiological processes, including growth, development, and stress responses in plants. This article provides an in-depth analysis of the biological activity of GA4, supported by recent research findings, case studies, and data tables.

Overview of Gibberellin A4

Gibberellins are tetracyclic diterpenoid acids that regulate growth and developmental processes in plants. GA4 is one of the most biologically active gibberellins and is involved in promoting stem elongation, seed germination, and flowering. The understanding of GA4's biological activity has expanded significantly over the years, highlighting its potential applications in agriculture and horticulture.

GA4 exerts its effects through several mechanisms:

- DELLA Protein Regulation : GA4 promotes the degradation of DELLA proteins, which are negative regulators of plant growth. This action relieves growth repression and facilitates cell elongation and division .

- Gene Expression Modulation : It influences the expression of various genes involved in growth regulation, particularly those associated with auxin signaling pathways .

1. Growth Promotion

GA4 is well-known for its role in promoting stem elongation and leaf expansion. In a study involving maize (Zea mays), rice (Oryza sativa), and Arabidopsis thaliana, GA4 was shown to be metabolized into other gibberellins but retained significant biological activity across different plant genotypes .

Table 1: Effects of GA4 on Plant Growth

| Plant Species | Effect on Growth (mm) | Concentration (µg/mL) |

|---|---|---|

| Maize | Increased internode length | 0.1 |

| Rice | Enhanced shoot height | 0.1 |

| Arabidopsis | Promoted leaf expansion | 0.1 |

2. Anti-NF-κB Activity

Recent research has demonstrated that GA4 exhibits anti-inflammatory properties by inhibiting NF-κB activation in macrophages. In vitro studies showed that GA4 reduced NF-κB activation by approximately 32% at a concentration of 30 µM without causing toxicity . This suggests potential therapeutic applications for GA4 in managing inflammatory conditions.

3. Antioxidant Activity

GA4 has been evaluated for its antioxidant properties. It demonstrated significant scavenging activity against peroxyl radicals but was less effective against other reactive species such as superoxide anions and hypochlorous acid . This antioxidant capacity may contribute to its protective roles in plants under stress conditions.

4. Antifungal Properties

Although GA4 did not show direct antifungal activity against Candida albicans, it has been noted that other gibberellins like GA7 exhibit antifungal effects with low minimum inhibitory concentration (MIC) values . This highlights the potential for using gibberellins in managing plant diseases caused by fungal pathogens.

Case Study 1: Gibberellin A4 Production by Fungal Pathogen

A study explored the production of GA4 by the fungal pathogen Sphaceloma manihoticola, which causes superelongation disease in cassava plants. The research indicated that treatment with GA4 led to significant increases in internode lengths compared to untreated controls, suggesting a hormonal role in disease manifestation .

Table 2: Internode Lengths in Cassava Treated with GA4

| Treatment | Mean Internode Length (mm) |

|---|---|

| GA4 | 49.0 |

| Control | 2.7 |

Case Study 2: Parthenocarpic Fruit Development

In grapevines, application of GA4 was found to down-regulate negative regulators of fruit set initiation during parthenocarpic fruit development. This indicates that GA4 can be utilized to enhance fruit development without pollination, providing insights into agricultural practices for fruit production .

Q & A

Q. What experimental methods are recommended for characterizing Gibberellin A4 (GA4) in plant tissues?

To characterize GA4, combine extraction protocols (e.g., methanol/water solvent systems) with analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitivity . Validate results using stable isotope-labeled internal standards to correct for matrix effects. For structural confirmation, single-crystal X-ray diffraction is critical, as demonstrated in studies resolving GA4’s chair and envelope conformations in its monohydrate form .

Q. How can researchers ensure reproducibility in GA4 bioactivity assays?

Adopt strictly controlled growth conditions (e.g., light, temperature, humidity) and standardized plant genotypes (e.g., Arabidopsis GA-deficient mutants). Use dose-response curves to quantify physiological effects (e.g., stem elongation, seed germination). Document all protocols in supplementary materials , including instrument calibration data and raw datasets, as recommended by the Beilstein Journal of Organic Chemistry guidelines .

Q. What are the key challenges in isolating GA4 from complex plant matrices?

GA4’s low abundance and structural similarity to other gibberellins (e.g., GA1, GA3) necessitate multistep purification . Optimize solid-phase extraction (SPE) with C18 columns and adjust pH to enhance selectivity. Cross-validate results using immunoassays (e.g., ELISA) to rule out co-eluting contaminants .

Advanced Research Questions

Q. How should researchers resolve contradictions in GA4’s role in stress responses across studies?

Conduct meta-analyses of transcriptomic and metabolomic datasets to identify context-dependent regulatory networks. For example, GA4’s antagonism with ABA under drought stress may vary by tissue type or developmental stage. Use knockout mutants or CRISPR-edited lines to isolate GA4-specific signaling pathways from redundant gibberellin interactions .

Q. What statistical approaches are optimal for analyzing GA4 dose-dependent effects in time-series experiments?

Apply mixed-effects models to account for temporal autocorrelation and plant-to-plant variability. For non-linear responses (e.g., biphasic growth curves), use spline regression or Michaelis-Menten kinetics . Ensure transparency by reporting confidence intervals and effect sizes, adhering to reproducibility standards .

Q. How can crystallographic data for GA4 derivatives improve structure-activity relationship (SAR) studies?

Leverage X-ray crystallography to map functional groups critical for receptor binding (e.g., the C-3 hydroxyl group in GA4’s A-ring). Compare with GA7 or GA9 derivatives to identify steric or electronic determinants of bioactivity. Deposit atomic coordinates in public databases (e.g., CCDC) for cross-study validation .

Q. What methodologies address the instability of GA4 in aqueous solutions during long-term experiments?

Store GA4 in lyophilized form and prepare fresh solutions using acidified solvents (pH 3–4) to prevent degradation. Monitor stability via UV-Vis spectroscopy (λmax ~ 254 nm) and include degradation controls in bioassays .

Methodological Best Practices

Q. How should conflicting data on GA4’s cross-talk with jasmonic acid (JA) be reconciled?

Design multifactorial experiments varying GA4 and JA concentrations systematically. Use RNA-seq to profile overlapping gene targets (e.g., MYC2 transcription factor) and pharmacological inhibitors (e.g., paclobutrazol) to block GA biosynthesis. Publish negative results to reduce publication bias .

Q. What criteria define rigorous controls for GA4 transport studies in planta?

Include radiolabeled GA4 (e.g., ³H-GA4) to trace phloem/xylem mobility and non-biological membranes (e.g., silicone layers) to distinguish active vs. passive transport. Normalize data to internal standards (e.g., ¹³C-sucrose) for quantitative accuracy .

Q. How can researchers enhance the credibility of GA4-related hypotheses in grant proposals?

Align questions with unresolved mechanisms (e.g., GA4’s role in secondary cell wall formation) and cite high-impact structural studies . Predefine success metrics (e.g., fold-change in gene expression) and justify sample sizes using power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.